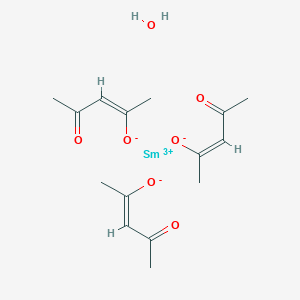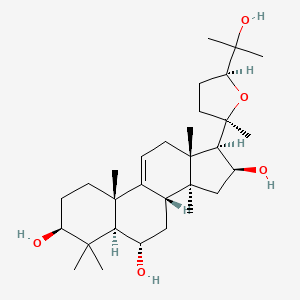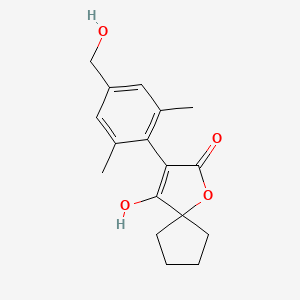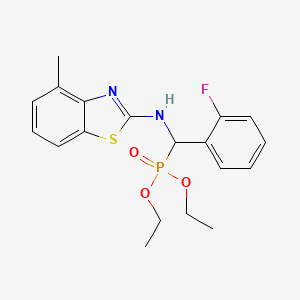
(S)-1-Boc-3-(aminocarbonyl)piperidine
Übersicht
Beschreibung
(S)-1-Boc-3-(aminocarbonyl)piperidine is a piperidine derivative with a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom and an aminocarbonyl group at the 3-position
Wirkmechanismus
Target of Action
The compound “(S)-1-Boc-3-(aminocarbonyl)piperidine”, also known as “(S)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate”, is a piperidine derivative . Piperidine derivatives have been found to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities . .
Mode of Action
The mode of action of piperidine derivatives is often associated with their ability to interact with various signaling molecules and pathways . For instance, piperine, a well-studied piperidine derivative, has been found to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, and cytochrome P450 3A4 . It’s plausible that “this compound” may have a similar mode of action, but specific studies are needed to confirm this.
Biochemical Pathways
Piperidine derivatives have been reported to regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways are involved in a variety of physiological processes, including cell growth, inflammation, and immune response .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on their specific chemical structure. For example, piperine has been found to enhance the bioavailability of several drugs . .
Result of Action
The result of the action of piperidine derivatives can be diverse, depending on their specific targets and mode of action. For instance, piperine has been reported to have antioxidant, anti-apoptotic, and anti-inflammatory effects . It’s plausible that “this compound” may have similar effects, but specific studies are needed to confirm this.
Action Environment
The action of piperidine derivatives can be influenced by various environmental factors. For example, the bioavailability of piperine can be affected by factors such as pH and the presence of other compounds . Similarly, the action, efficacy, and stability of “this compound” could be influenced by various environmental factors, but specific studies are needed to investigate this.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-3-(aminocarbonyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine.
Protection of Nitrogen: The nitrogen atom of piperidine is protected using Boc anhydride in the presence of a base such as triethylamine to form Boc-piperidine.
Introduction of Aminocarbonyl Group: The Boc-protected piperidine is then subjected to a reaction with a suitable aminocarbonylating agent, such as carbonyldiimidazole (CDI), to introduce the aminocarbonyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Boc-3-(aminocarbonyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aminocarbonyl group can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Coupling Reactions: The compound can be used in coupling reactions with various electrophiles to form more complex structures.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Oxo Derivatives: Oxidation of the aminocarbonyl group forms oxo derivatives.
Amine Derivatives: Reduction of the aminocarbonyl group yields amine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-Boc-3-(aminocarbonyl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The parent compound without the Boc and aminocarbonyl groups.
Piperazine: A similar heterocyclic compound with two nitrogen atoms in the ring.
Piperidine Derivatives: Various substituted piperidines with different functional groups.
Uniqueness
(S)-1-Boc-3-(aminocarbonyl)piperidine is unique due to the presence of both the Boc protecting group and the aminocarbonyl group, which provide versatility in synthetic applications. The stereochemistry (S)-configuration also adds to its uniqueness, making it valuable for the synthesis of chiral compounds.
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-carbamoylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFUDGDIIFSTSD-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172544 | |
| Record name | 1,1-Dimethylethyl (3S)-3-(aminocarbonyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88466-77-7 | |
| Record name | 1,1-Dimethylethyl (3S)-3-(aminocarbonyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88466-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S)-3-(aminocarbonyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethylhexyl 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylsulfanyl]acetate](/img/structure/B6596294.png)



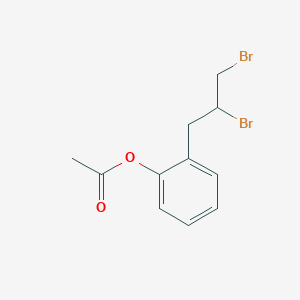
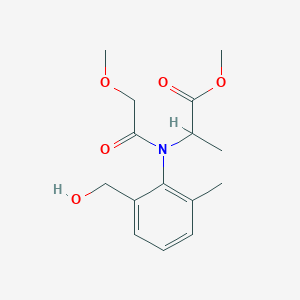
![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)
